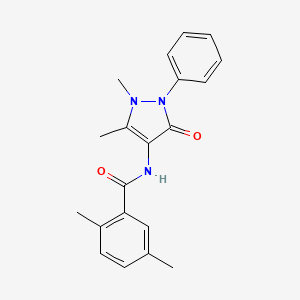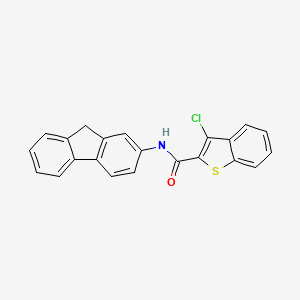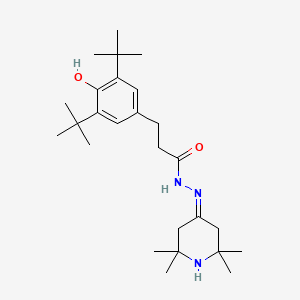![molecular formula C16H17ClO2S B4898487 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol](/img/structure/B4898487.png)
1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol, also known as CBTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. CBTP is a white crystalline powder that has a molecular formula of C19H19ClO2S and a molecular weight of 346.88 g/mol. In
Wissenschaftliche Forschungsanwendungen
1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol has been studied for its potential applications in various fields of science. In medicine, 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells. 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol has also been studied for its potential use as an anti-inflammatory agent and for its ability to reduce oxidative stress. In agriculture, 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol has been shown to have insecticidal properties against various pests, including aphids, whiteflies, and thrips. 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol has also been studied for its potential use as a fungicide and herbicide. In material science, 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol has been used as a building block for the synthesis of various polymers and materials.
Wirkmechanismus
The mechanism of action of 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol is not fully understood, but it is believed to be related to its ability to inhibit certain enzymes and proteins. In cancer cells, 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol can induce cell cycle arrest and apoptosis in cancer cells. In insects, 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that plays a role in the transmission of nerve impulses. By inhibiting AChE, 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol can cause paralysis and death in insects.
Biochemical and Physiological Effects
1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol has been shown to have various biochemical and physiological effects in different organisms. In cancer cells, 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol has been shown to induce cell cycle arrest, apoptosis, and autophagy. 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of tumors. In insects, 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol has been shown to cause paralysis and death by disrupting the nervous system. 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol has also been shown to have an impact on the reproductive system of insects, reducing their ability to reproduce.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol is also relatively inexpensive compared to other compounds with similar properties. However, 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments. 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol also has a relatively short half-life, which can limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for the study of 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol. In medicine, 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol could be further studied for its potential use in combination therapy with other anti-cancer agents. 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol could also be studied for its potential use in the treatment of other diseases, such as inflammation and neurodegenerative disorders. In agriculture, 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol could be further studied for its potential use as a biopesticide, which could reduce the use of synthetic pesticides and their impact on the environment. 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol could also be studied for its potential use in the development of new materials with unique properties. Overall, 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol has great potential for various applications in science and could be a valuable tool for researchers in different fields.
Synthesemethoden
The synthesis of 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol involves the reaction of 4-chlorobenzyl chloride with sodium thiosulfate followed by the reaction of the resulting product with phenoxypropanol. The reaction is carried out under specific conditions, including temperature, pressure, and pH, to ensure the formation of the desired product. The yield of 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol can be optimized by adjusting the reaction parameters, such as the molar ratio of the starting materials and the reaction time.
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methylsulfanyl]-3-phenoxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO2S/c17-14-8-6-13(7-9-14)11-20-12-15(18)10-19-16-4-2-1-3-5-16/h1-9,15,18H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCSBLBWXTYIJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CSCC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)methylsulfanyl]-3-phenoxypropan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![17-(4-phenyl-1,3-thiazol-2-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4898405.png)
![2-[(4-methoxyphenyl)diazenyl]-1-methyl-1H-benzimidazole](/img/structure/B4898417.png)

![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxyacetamide](/img/structure/B4898421.png)
![2-[5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4898424.png)

![dimethyl 2-[(3,4-dimethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B4898436.png)

![4-methyl-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B4898463.png)
![1-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-naphthol](/img/structure/B4898471.png)
![3-(3,4-dimethoxyphenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4898480.png)
![2-[2-(benzyloxy)ethyl]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4898497.png)

